

# TG100801 for Choroidal Neovascularization Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TG 100801 |           |
| Cat. No.:            | B1682778  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TG100801, a promising topical therapeutic agent for choroidal neovascularization (CNV). This document outlines its mechanism of action, summarizes key preclinical efficacy data, and provides detailed experimental protocols for researchers investigating this compound.

#### **Introduction to TG100801**

TG100801 is a novel prodrug that is converted to its active form, TG100572, by esterases in the eye.[1][2][3] TG100572 is a multi-targeted kinase inhibitor that effectively suppresses key signaling pathways implicated in the pathogenesis of CNV, a hallmark of neovascular agerelated macular degeneration (AMD).[4][5][6] A significant advantage of TG100801 is its topical administration as an eye drop, which offers a non-invasive alternative to the current standard of care involving repeated intravitreal injections.[5][7] Preclinical studies have demonstrated that topical application of TG100801 achieves therapeutic concentrations in the posterior segment of the eye, leading to a significant reduction in CNV with minimal systemic exposure.[3][8]

#### **Mechanism of Action**

TG100801 is designed to deliver the active kinase inhibitor, TG100572, to the back of the eye. TG100572 exerts its therapeutic effect by inhibiting a specific set of kinases that are critical for the processes of angiogenesis and vascular permeability, both of which are central to the development of CNV.[5][6] The primary targets of TG100572 include Vascular Endothelial



Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ), and members of the Src family of non-receptor tyrosine kinases.[9]

By simultaneously blocking these signaling pathways, TG100572 can effectively inhibit the proliferation and migration of endothelial cells, reduce vascular leakage, and suppress the formation of new blood vessels in the choroid.[1][2]

#### **Kinase Inhibition Profile of TG100572**

The multi-targeted nature of TG100572 is evident from its potent inhibition of several key kinases involved in angiogenesis and vascular permeability. The half-maximal inhibitory concentrations (IC50) for TG100572 against a panel of relevant kinases are summarized in the table below.

| Kinase Target             | IC50 (nM)[9] |
|---------------------------|--------------|
| Receptor Tyrosine Kinases |              |
| VEGFR1                    | 2            |
| VEGFR2                    | 7            |
| FGFR1                     | 2            |
| FGFR2                     | 16           |
| PDGFRβ                    | 13           |
| Src Family Kinases        |              |
| Fgr                       | 5            |
| Fyn                       | 0.5          |
| Hck                       | 6            |
| Lck                       | 0.1          |
| Lyn                       | 0.4          |
| Src                       | 1            |
| Yes                       | 0.2          |
|                           |              |





### Preclinical Efficacy in Choroidal Neovascularization Models

The efficacy of topically administered TG100801 has been evaluated in well-established preclinical models of CNV, primarily the laser-induced CNV mouse model. These studies have consistently demonstrated a dose-dependent reduction in the area of choroidal neovascularization.

| Animal Model | Drug Formulation<br>& Dosing Regimen                            | Key Findings                                                                                                    | Reference |
|--------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| C57BL/6 Mice | 0.6% or 1%<br>TG100801, topically<br>twice a day for 14<br>days | 1% TG100801 led to a 58% reduction in CNV area compared to vehicle.                                             | [3]       |
| C57BL/6 Mice | 5 mg/ml TG100801,<br>topically three times a<br>day for 14 days | 40% reduction in the area of CNV at rupture sites compared to the untreated fellow eye or vehicle-treated mice. | [5]       |
| Mice         | 0.61% w/v TG100801,<br>topical administration                   | 46% inhibition of laser-induced CNV compared to vehicle.                                                        | [6]       |

# Experimental Protocols Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the induction of CNV in mice using a laser, a standard and widely used model to study the pathogenesis of neovascular AMD and to evaluate potential therapeutic agents like TG100801.[10][11][12]



#### Materials:

- C57BL/6 mice (female, 6-8 weeks old)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Topical mydriatic (e.g., 1% tropicamide)
- Fundus laser photocoagulator (e.g., Argon laser) with a slit lamp delivery system
- Cover slip with methylcellulose for corneal contact
- · Fluorescein angiography imaging system
- Isolectin B4-FITC conjugate
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA)

#### Procedure:

- Animal Preparation: Anesthetize the mouse and dilate the pupils of both eyes with a topical mydriatic.
- Laser Photocoagulation: Place a coverslip with methylcellulose on the cornea to visualize the fundus. Deliver four laser spots (e.g., 50 µm spot size, 100 ms duration, 120 mW power) around the optic nerve in each eye using the argon laser. The appearance of a small bubble at the laser site indicates the successful rupture of Bruch's membrane.
- Drug Administration: Following laser treatment, topically administer TG100801 (e.g., 10 μL of a 0.6% or 1% formulation) or vehicle to the cornea twice or three times daily for 14 days.[3]
   [5]
- Evaluation of CNV:
  - Fluorescein Angiography (FA): On day 14, perform FA to visualize the leakage from the CNV lesions.[10]



- Choroidal Flat Mounts: Euthanize the mice and enucleate the eyes. Fix the eyes in 4%
   PFA. Dissect the anterior segment and retina, and prepare choroidal flat mounts.
- Staining and Imaging: Stain the choroidal flat mounts with isolectin B4-FITC to visualize the neovascular complexes. Acquire images using a fluorescence microscope.
- Quantification: Measure the area of the CNV lesions using image analysis software (e.g., ImageJ).

### **Assessment of Retinal Vascular Permeability**

This protocol can be used to assess the effect of TG100801 on vascular leakage in the retina, a key pathological feature of CNV.

#### Materials:

- Rats or mice
- Anesthetic
- TG100801 formulation and vehicle
- Evans blue dye or fluorescently-labeled dextran
- Spectrophotometer or fluorescence microscope

#### Procedure:

- Animal and Drug Administration: Anesthetize the animals and administer TG100801 or vehicle topically as per the study design.
- Induction of Vascular Permeability (Optional): If not using a disease model with inherent leakage, permeability can be induced by intravitreal injection of VEGF.
- Tracer Injection: Inject Evans blue dye or fluorescently-labeled dextran intravenously.
- Tissue Collection and Analysis: After a set circulation time, perfuse the animals with PBS to remove the tracer from the circulation. Enucleate the eyes and dissect the retinas.



- · Quantification of Leakage:
  - Evans Blue: Extract the Evans blue dye from the retinas using formamide and measure the absorbance with a spectrophotometer.
  - Fluorescent Dextran: Prepare retinal flat mounts and visualize the extravasated dextran using a fluorescence microscope. Quantify the fluorescent area.

# Signaling Pathways and Experimental Workflows TG100801 Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism of action of TG100801 and the key signaling pathways inhibited by its active metabolite, TG100572.



Click to download full resolution via product page

Caption: Mechanism of TG100801 and inhibition of key signaling pathways.



## Experimental Workflow for Preclinical Evaluation of TG100801

The diagram below outlines a typical experimental workflow for evaluating the efficacy of TG100801 in a preclinical model of CNV.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. VEGFR2 induces c-Src signaling and vascular permeability in vivo via the adaptor protein TSAd PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TG 100801 | C33H30CIN5O3 | CID 11973736 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 induces c-Src signaling and vascular permeability in vivo via the adaptor protein TSAd PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. | BioWorld [bioworld.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vivo Multimodal Imaging and Analysis of Mouse Laser-Induced Choroidal Neovascularization Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. A Mouse Model for Laser-induced Choroidal Neovascularization PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TG100801 for Choroidal Neovascularization Studies: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1682778#tg-100801-for-choroidal-neovascularization-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com